N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
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Overview
Description
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a derivative of nicotinamide, which is the amide form of niacin or vitamin B3. Nicotinamide itself is a crucial precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in ATP production and a substrate for the enzyme poly-ADP-ribose polymerase-1 (PARP-1), which plays a significant role in DNA repair and genomic stability . The compound likely retains some of the biological activities of nicotinamide due to the presence of the nicotinamide moiety.
Synthesis Analysis
The synthesis of nicotinamide derivatives can be achieved through various methods. One such method involves a multicomponent reaction of alkyl isocyanides and acetylenic compounds in the presence of nicotinic acid, leading to functionalized nicotinamide derivatives . Another approach is the three-component synthesis involving an aromatic aldehyde, an acetoacetamide, and malononitrile dimer, which yields nicotinamide derivatives containing a buta-1,3-diene-1,1,3-tricarbonitrile fragment . Although the specific synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity and physical properties. For instance, the introduction of arylmethoxy groups in 2-chloronicotinamides has been shown to exhibit herbicidal activity, with the structure-activity relationships being crucial for the development of new herbicides . Similarly, the synthesis of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides has led to compounds with inhibitory activities against gastric H+/K(+)-ATPase, with the structure-activity relationships being examined to identify potent inhibitors . The molecular structure of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide would likely influence its chemical reactivity and potential biological activities.
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions. For example, the reaction of nicotinic acid with acetylenic compounds and alkyl isocyanides produces a range of nicotinamide derivatives . Additionally, the condensation of cyanothioacetamide with N, N-dimethylformamide dimethyl acetal leads to the formation of ethyl nicotinates and nicotinonitriles . These reactions highlight the versatility of nicotinamide derivatives in organic synthesis. The specific chemical reactions involving N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide would depend on its functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Nicotinamide itself is a hydrophilic molecule, soluble in water, and can act as a hydrotrope to enhance the solubility of poorly water-soluble molecules . The introduction of different substituents can lead to changes in solubility, partitioning behavior, and transdermal permeation . The presence of a dimethylamino group in the N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide could affect its solubility and interaction with biological membranes, potentially influencing its pharmacokinetic properties.
Scientific Research Applications
Neuroprotective and Neurocognitive Function
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide, commonly known as nicotinamide, is investigated for its potential neuroprotective effects and influence on cognitive function. As a precursor of nicotinamide adenine dinucleotide (NAD+), nicotinamide plays a critical role in cellular energy production and is involved in numerous intra- and inter-cellular processes that regulate metabolic, stress, and immune responses. Studies suggest that nicotinamide may have beneficial effects in preserving and enhancing neurocognitive function. Research on dietary and supplemental nicotinamide indicates its non-toxicity, affordability, and potential in interventional studies to improve cognitive decline, showcasing its significance in neuroprotection and neurocognitive enhancement (Rennie et al., 2015; Hwang & Song, 2017).
Oncological Outcomes and Cancer Biomarker Potential
Nicotinamide has been explored for its implications in oncology, particularly concerning its role as a biomarker in predicting oncological outcomes for various cancers. Studies have demonstrated the overexpression of nicotinamide N-methyltransferase (NNMT) in a range of solid malignancies, associating enzyme levels with key prognostic parameters and patient survival. Nicotinamide's potential as a diagnostic, prognostic biomarker, and a target for anti-cancer treatment highlights its utility in the clinical management of urological neoplasms and other cancers (Campagna et al., 2021; Jain et al., 2020).
Metabolic and Chronic Disease Implications
Nicotinamide's role extends to metabolic and chronic diseases, where its supplementation has been associated with the modulation of phosphate homeostasis in chronic kidney disease and the potential reduction of keratinocyte carcinoma risk. Its involvement in cellular metabolism, DNA repair, and energy production processes suggests a therapeutic advantage in addressing hyperphosphatemia in CKD patients and enhancing skin health, underlining the versatility of nicotinamide in addressing a spectrum of metabolic and age-related diseases (Ginsberg & Ix, 2016; Kahn et al., 2022).
Potential Adverse Effects and Safety Assessment
Despite its wide range of therapeutic applications, the safety of high-dose nicotinamide supplementation warrants consideration. While nicotinamide is generally well-tolerated, studies have reported potential adverse effects at very high doses, including reversible hepatotoxicity and minor abnormalities in liver enzymes. The therapeutic index of nicotinamide is broad, but its safety profile at doses exceeding 3 gm/day for adults suggests caution and discourages unsupervised use, emphasizing the importance of further research to delineate safe usage parameters (Knip et al., 2000; Hwang & Song, 2020).
Safety And Hazards
properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 |
Source
|
Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide | |
CAS RN |
404013-89-4 |
Source
|
Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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